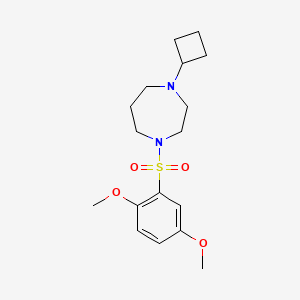

1-Cyclobutyl-4-(2,5-dimethoxybenzenesulfonyl)-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclobutyl-4-(2,5-dimethoxyphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-22-15-7-8-16(23-2)17(13-15)24(20,21)19-10-4-9-18(11-12-19)14-5-3-6-14/h7-8,13-14H,3-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOZHADJHPLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclobutyl-4-(2,5-dimethoxybenzenesulfonyl)-1,4-diazepane is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. The specific structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 302.36 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies indicate that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

- Receptor Modulation : The compound may also modulate receptors associated with neurotransmission, contributing to its psychoactive effects.

Pharmacological Effects

Research has shown that this compound exhibits a range of pharmacological effects:

- Antidepressant Activity : In preclinical models, it demonstrated significant antidepressant-like effects, suggesting potential utility in treating mood disorders.

- Anxiolytic Properties : The compound has been noted for its anxiolytic effects, making it a candidate for further investigation in anxiety-related conditions.

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various diazepane derivatives, including this compound. The results indicated a notable reduction in depressive behaviors in animal models when administered at doses ranging from 10 to 50 mg/kg. The IC values for the compound were reported as follows:

| Compound | IC (μM) | Effect |

|---|---|---|

| Diazepane Derivative | 0.8 | Significant reduction in depressive symptoms |

Study 2: Anxiolytic Activity

Another investigation assessed the anxiolytic properties using the elevated plus maze test. The findings revealed that administration of the compound significantly increased the time spent in open arms compared to controls:

| Treatment | Time in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Treatment | 60 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-cyclobutyl-4-(2,5-dimethoxybenzenesulfonyl)-1,4-diazepane to improve yield and purity?

- Methodology :

- Stepwise Functionalization : Begin with diazepane ring formation using reductive amination or cyclization reactions, followed by sulfonylation with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in acetonitrile) .

- Catalytic Optimization : Use Pd-catalyzed coupling for cyclobutyl group introduction, as demonstrated in analogous diazepane syntheses .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) and recrystallization to isolate high-purity product .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Key Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm cyclobutyl ring geometry and sulfonyl group positioning (e.g., δ 3.4–3.6 ppm for diazepane ring protons; δ 7.5–8.0 ppm for aromatic protons) .

- LC/MS : Confirm molecular weight (e.g., [M+H]+ at ~380–400 Da) and detect impurities .

- X-ray Crystallography : Resolve conformational flexibility of the diazepane ring and sulfonyl group orientation .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Screening Framework :

- Kinase/Receptor Panels : Use fluorescence polarization assays to test binding affinity for GPCRs or ion channels (e.g., calcium channels, based on structural analogs in ).

- Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How does the 2,5-dimethoxybenzenesulfonyl group influence this compound’s pharmacokinetic properties compared to other sulfonyl substituents?

- Comparative Analysis :

- Lipophilicity : The dimethoxy group increases logP compared to unsubstituted sulfonamides, enhancing membrane permeability but potentially reducing solubility .

- Metabolic Stability : Assess hepatic microsomal stability (human/rat) to predict CYP450-mediated demethylation of methoxy groups .

- Data Contradiction : While methoxy groups generally improve bioavailability, steric hindrance from the cyclobutyl group may offset this advantage—require in vivo PK studies .

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for diazepane derivatives?

- SAR Refinement :

- Substituent Scanning : Synthesize analogs with halogens (F, Cl) or methyl groups on the benzene ring to isolate electronic vs. steric effects .

- Conformational Analysis : Use molecular dynamics simulations to correlate diazepane ring puckering with target binding (e.g., neurokinin-1 receptor antagonism in ).

- Example : Replace cyclobutyl with cyclohexyl to test rigidity-activity relationships .

Q. How can researchers identify the primary molecular target of this compound in neurodegenerative disease models?

- Target Deconvolution :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries in neuronal cells to identify resistance-conferring genes .

- In Silico Docking : Prioritize targets like D3 dopamine or κ-opioid receptors based on diazepane scaffolds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.